molecular formula C4H2KN3O4 B1677808 Potassium oxonate CAS No. 2207-75-2

Potassium oxonate

Cat. No.: B1677808
CAS No.: 2207-75-2
M. Wt: 195.17 g/mol
InChI Key: IAPCTXZQXAVYNG-UHFFFAOYSA-M
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Potassium oxonate plays a significant role in biochemical reactions by inhibiting the enzyme uricase. Uricase is responsible for the oxidation of uric acid to allantoin, a more soluble compound. By inhibiting uricase, this compound increases the levels of uric acid in the body, which is useful for creating animal models of hyperuricemia. Additionally, this compound interacts with xanthine oxidase, an enzyme involved in purine metabolism, further contributing to elevated uric acid levels .

Cellular Effects

This compound has notable effects on various cell types and cellular processes. In hyperuricemic models, it has been observed to cause renal damage and inflammation. This compound influences cell signaling pathways, particularly those related to inflammation, such as the NLRP3 inflammasome pathway. This compound also affects gene expression by upregulating inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-18, which are critical in the inflammatory response .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through enzyme inhibition. It competitively binds to uricase, preventing the conversion of uric acid to allantoin. This inhibition leads to an accumulation of uric acid, which can form crystals and cause gout-like symptoms. This compound also inhibits xanthine oxidase, reducing the breakdown of purines and further increasing uric acid levels. These interactions result in changes in gene expression, particularly those involved in inflammatory pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Initially, it rapidly increases uric acid levels, leading to acute hyperuricemia. Over prolonged periods, it can cause chronic renal damage and inflammation. The stability of this compound in biological systems is relatively high, but it can degrade into cyanuric acid in the gastrointestinal tract. Long-term studies have shown that continuous administration of this compound can lead to sustained hyperuricemia and associated renal damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses are sufficient to induce hyperuricemia, while higher doses can cause more severe renal damage and inflammation. Toxic effects, such as nephrotoxicity, are observed at high doses. The threshold for these adverse effects is dose-dependent, and careful titration is necessary to balance the desired hyperuricemic effect with potential toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to purine metabolism. It inhibits uricase and xanthine oxidase, leading to an accumulation of uric acid. This compound also affects glycerophospholipid metabolism and glycosylphosphatidylinositol-anchored protein biosynthesis, which are pathways associated with lipid metabolism disorders. These interactions highlight the compound’s role in disrupting normal metabolic processes .

Transport and Distribution

This compound is primarily transported and distributed within the gastrointestinal tract and kidneys. It is absorbed in the small intestines and distributed to intracellular sites, where it exerts its inhibitory effects on uricase and xanthine oxidase. The compound is converted to cyanuric acid in the gastrointestinal tract, which is then excreted. This distribution pattern limits its effects to specific tissues, reducing systemic toxicity .

Subcellular Localization

The subcellular localization of this compound is mainly within the intracellular sites of the small intestines and kidneys. It targets the cytoplasm, where it interacts with uricase and xanthine oxidase. This localization is crucial for its inhibitory effects on these enzymes. This compound does not appear to have specific targeting signals or post-translational modifications that direct it to other compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium oxonate can be synthesized through the oxidation of allantoin or uric acid in an aqueous potassium hydroxide solution. The oxidative decomposition is typically carried out using oxidizing agents such as potassium permanganate, manganese dioxide, or hydrogen peroxide . The reaction involves the following steps:

  • Dissolving allantoin or uric acid in aqueous potassium hydroxide.
  • Adding the oxidizing agent to the solution.
  • Removing the insoluble substances.
  • Treating the solution with acid to precipitate this compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to minimize environmental impact by avoiding the use of harmful compounds . The production involves continuous monitoring of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium oxonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, manganese dioxide, hydrogen peroxide.

    Reducing Agents: Specific reducing agents depending on the desired product.

    Acids and Bases: Strong acids like hydrochloric acid or bases like potassium hydroxide.

Major Products

Scientific Research Applications

Potassium oxonate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Allopurinol: Another uricase inhibitor used in the treatment of gout.

    Febuxostat: A non-purine selective inhibitor of xanthine oxidase.

    Rasburicase: A recombinant form of uricase used to treat hyperuricemia.

Uniqueness

Potassium oxonate is unique in its dual role as a uricase inhibitor and a modulator of pyrimidine metabolism . Unlike allopurinol and febuxostat, which primarily target xanthine oxidase, this compound has broader applications in both research and clinical settings.

Properties

IUPAC Name

potassium;4,6-dioxo-1H-1,3,5-triazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3N3O4.K/c8-2(9)1-5-3(10)7-4(11)6-1;/h(H,8,9)(H2,5,6,7,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPCTXZQXAVYNG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=O)NC(=O)N1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2KN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046568
Record name Potassium oxonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2207-75-2
Record name Oteracil potassium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002207752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium oxonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.934
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OTERACIL POTASSIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R7FFA00RX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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